Food Chemistry: DIAAA derivatization has proven valuable in analyzing food components, specifically phenolic acids. Researchers used this method to study the dynamic changes in phenolic acid profiles during the fermentation of Pu-erh tea, providing insights into the chemical transformations during the fermentation process and their potential impact on the tea's health benefits. []
Toxicology: DIAAA derivatization assists in understanding the toxic effects of certain substances. For example, researchers investigated the protective effects of quercetin 7-rhamnoside against liver damage induced by alpha-naphthylisothiocyanate in rats. The technique allowed for the analysis of bile acid metabolites, revealing the compound's beneficial effects on bile acid secretion and its role in alleviating liver injury. []
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